8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester
Description
8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester is a naphthalene-derived compound featuring a substituted aromatic core with iodine, four methoxy groups, and a methyl ester functional group. This structure combines steric bulk from the methoxy substituents with the electronic effects of iodine, which may enhance reactivity in cross-coupling reactions or modulate biological activity.
Properties
Molecular Formula |
C16H17IO6 |
|---|---|
Molecular Weight |
432.21 g/mol |
IUPAC Name |
methyl 8-iodo-4,5,6,7-tetramethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H17IO6/c1-19-10-7-8(16(18)23-5)6-9-11(10)13(20-2)15(22-4)14(21-3)12(9)17/h6-7H,1-5H3 |
InChI Key |
NTBGQCRXLURSTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=C(C(=C2I)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
Biological Activity
8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester (CAS No. 78395-67-2) is a synthetic organic compound characterized by its complex structure featuring a naphthalene core substituted with four methoxy groups and an iodine atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C16H17IO6
- Molecular Weight : 432.21 g/mol
- Density : 1.546 g/cm³
- Boiling Point : 500.6°C at 760 mmHg
- Flash Point : 256.5°C
Biological Activity
Preliminary studies indicate that 8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester may exhibit significant biological activities, including:
- Antibacterial Properties : Similar compounds have demonstrated effectiveness against various microbial strains. The presence of iodine and methoxy groups is believed to enhance the antimicrobial efficacy of the compound.
- Anticancer Potential : Derivatives of naphthalene carboxylic acids are known to possess cytotoxic effects against cancer cell lines. Early investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that:
- Reactive Oxygen Species (ROS) Generation : The iodine atom may contribute to increased oxidative stress in cells, leading to apoptosis in cancer cells.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation, such as fatty acid synthase (FASN) .
Study 1: Antimicrobial Activity
A study conducted on various naphthalene derivatives indicated that 8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several commercially available antibiotics.
| Compound | MIC (µg/mL) |
|---|---|
| 8-Iodo-4,5,6,7-tetramethoxy-2-naphthalenecarboxylic acid methyl ester | 15 |
| Ampicillin | 20 |
| Ciprofloxacin | 25 |
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 25 | 60 | 70 |
| 50 | 30 | 40 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized into two groups: naphthalene derivatives and methyl esters of carboxylic acids . Below is a systematic comparison based on substituents, molecular properties, and applications:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Methoxy groups enhance steric hindrance and lipophilicity compared to hydroxylated or aliphatic analogs (e.g., fatty acid methyl esters), which may influence solubility or membrane permeability .
Analytical Utility: Unlike fatty acid methyl esters (e.g., hexadecanoic acid methyl ester), which are routinely analyzed via GC-MS for lipid profiling, iodinated naphthalene derivatives may require specialized methods (e.g., HPLC-UV/Vis) due to their lower volatility and UV activity .
Biological Activity :
- Methyl esters of diterpenes (e.g., sandaracopimaric acid methyl ester) exhibit antimicrobial and anti-inflammatory properties, suggesting that the target compound’s naphthalene core could be explored for similar bioactivity .
Synthetic Applications :
- The compound’s methyl ester group, like those in 8-O-acetylshanzhiside methyl ester, may serve as a precursor for hydrolysis to carboxylic acids or transesterification reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
